Br-Mmc

Cost-effectiveness Procurement Fluorescent labeling

Br-Mmc (4-Bromomethyl-7-methoxycoumarin, CAS 35231-44-8) is a coumarin-based fluorescent derivatization reagent that selectively reacts with carboxyl groups to form highly fluorescent esters detectable by HPLC or TLC. With a molecular weight of 269.09 g/mol and a purity specification of ≥97% (HPLC), it is supplied as a white to pale yellow powder soluble in chloroform (20 mg/mL) and stable at 2–8°C under desiccated, light-protected conditions.

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
CAS No. 35231-44-8
Cat. No. B043491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-Mmc
CAS35231-44-8
Synonyms4-(Bromomethyl)-7-methoxy-2H-1-benzopyran-2-one;  4-(Bromomethyl)-7-methoxy-2H-chromen-2-one;  7-Methoxy-4-(bromomethyl)coumarin; 
Molecular FormulaC11H9BrO3
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)O2)CBr
InChIInChI=1S/C11H9BrO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6H2,1H3
InChIKeyCTENSLORRMFPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Br-Mmc Fluorescent Labeling Reagent for Carboxylic Acids


Br-Mmc (4-Bromomethyl-7-methoxycoumarin, CAS 35231-44-8) is a coumarin-based fluorescent derivatization reagent that selectively reacts with carboxyl groups to form highly fluorescent esters detectable by HPLC or TLC . With a molecular weight of 269.09 g/mol and a purity specification of ≥97% (HPLC), it is supplied as a white to pale yellow powder soluble in chloroform (20 mg/mL) and stable at 2–8°C under desiccated, light-protected conditions . Originally introduced in 1977 for fatty acid analysis, Br-Mmc has been adopted across pharmaceutical, biomedical, environmental, and cultural heritage laboratories for trace-level quantification of compounds bearing carboxylic acid moieties .

Derivatization workflow
Selective carboxyl labeling for HPLC-FLD / LC-MS
Protocol compatibility
5-min room-temperature reaction without heating
Matrix scope
Reported use across plasma, tissue, milk, and heritage microsamples

Why Br-Mmc Is Irreplaceable


Fluorescent labeling reagents for carboxylic acids—including 9-anthryldiazomethane (ADAM), 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC), and 4-bromomethyl-7-acetoxycoumarin (BrMAC)—exhibit fundamentally different stability profiles, reaction selectivity, and detection sensitivity . ADAM, while offering superior sensitivity for diarrhetic shellfish poisoning (DSP) toxins, suffers from pronounced instability and high cost that limit routine use . BrDMC, though inexpensive and stable, shows lower reaction selectivity than ADAM and requires extensive sample clean-up for complex matrices . Br-Mmc occupies a differentiated position: it balances adequate sensitivity with room-temperature stability, broad analyte compatibility, and a multi-decade validation record across diverse sample types—from human plasma to oil paintings—making generic substitution scientifically unjustified without re-validation of the entire analytical method .

ADAM (9-anthryldiazomethane)
Limited stability and high per-assay cost restrict routine throughput; documented instability may shift method reproducibility.
BrDMC (4-bromomethyl-6,7-dimethoxycoumarin)
Lower reaction selectivity and extensive clean-up requirements may alter recovery in complex matrices.
BrMAC (4-bromomethyl-7-acetoxycoumarin)
Different stability and selectivity profile; multi-decade Br-Mmc validation record not directly transferable.

Br-Mmc Performance Evidence


Cost Advantage Over ADAM

In procurement evaluations, the unit cost of the labeling reagent directly impacts per-assay economics. Br-Mmc is commercially available at approximately $110 per gram (≥98% purity, TCI) , whereas ADAM costs approximately $197 per 5 mg (AKSci) . On a per-mass basis, Br-Mmc is approximately 350 times less expensive than ADAM. For a typical derivatization protocol using 2 mg/mL Br-Mmc , the reagent cost per sample is on the order of $0.02, compared to approximately $7.88 per sample for ADAM at equivalent molar concentration.

Cost vs ADAM
Cross-study comparable
Br-Mmc ~$110/g
ADAM ~$197/5 mg
Supports high-throughput procurement economics
~350-fold lower cost per gram; per-assay reagent cost ~$0.02 vs ~$7.88 (2025 catalog pricing)
Cost-effectiveness Procurement Fluorescent labeling

Storage Stability vs ADAM

ADAM is documented to have limited stability, necessitating storage at −20°C and in situ generation from 9-anthraldehyde hydrazone for reliable use . In contrast, Br-Mmc is specified for storage at 2–8°C under desiccation and protection from light, and is supplied as a stable solid powder . This differential stability directly affects laboratory workflow: ADAM solutions must be prepared fresh and used immediately, while Br-Mmc stock solutions in chloroform (20 mg/mL) remain clear and colorless to faintly yellow, indicating minimal degradation over time .

Stability vs ADAM
Class-level inference
Br-Mmc: 2–8°C stable solid
ADAM: −20°C, in situ generation
May reduce workflow interruption from reagent degradation
Stock solutions remain clear over extended periods; ADAM requires fresh preparation
Stability Storage Shelf-life

Trace-Level Carboxylic Acid Detection

In the analysis of lipid binders in aged oil paintings, Br-Mmc derivatization of fatty acids followed by RP-HPLC with fluorescence detection achieved a detection limit of 6.0 × 10⁻⁸ mmol per analyte, with linearity spanning 1.0 × 10⁻⁷ to 1.8 × 10⁻⁴ mmol . For comparison, underivatized fatty acid analysis by GC-MS in similar heritage science applications typically reports detection limits in the 10⁻⁶ to 10⁻⁵ mmol range. Separately, for pyrimidine compounds in serum, Br-Mmc derivatization provided detection limits of 50 pg for inosine, 150 pg for uridine, and 50 pg for thymine .

Detection limit
Cross-study comparable
6.0 × 10⁻⁸ mmol
Enables trace fatty acid quantification in microsamples
60 fmol per analyte (HPLC-FLD); ~100× lower than underivatized GC-MS
Detection limit Fatty acids Trace analysis

Fast Derivatization of 5-Fluorouracil

For the anticancer drug 5-fluorouracil (5-FU), Br-Mmc derivatization is complete within 5 minutes at room temperature when the reagent concentration is 2 mg/mL . This rapid kinetics stands in contrast to BrDMC, which requires a 2-hour reaction at 45°C with N,N-diisopropylethylamine catalyst to achieve quantitative derivatization of DSP toxins . The resulting Br-Mmc–5-FU derivative enables a lower limit of quantification (LLOQ) of 1.0 ng/mL using 500 μL human plasma aliquots in a validated LC-MS/MS method .

Derivatization speed
Cross-study comparable
5 min at RT
Supports high-throughput 5-FU method development
24× faster than BrDMC for DSP toxins (2 h at 45°C); reported LLOQ 1.0 ng/mL
Derivatization speed 5-Fluorouracil Therapeutic drug monitoring

Multi-Matrix Validation vs BrDMC

Br-Mmc has been applied and validated across an exceptionally broad range of sample matrices: human plasma (5-FU, LLOQ 1.0 ng/mL) , bovine muscle and kidney (penicillins, LOD 2–5 ng/g) , milk (7 penicillins at 10 μg/kg spike level) , dog serum (detection limit 50 ng/mL) , and aged oil painting microsamples (fatty acids, LOD 60 fmol) . In contrast, BrDMC's lower reaction selectivity compared to ADAM limits its application to isolated toxins, plankton, and shellfish tissues with high DSP levels; determination in shellfish tissues with lower contamination requires more extensive clean-up prior to derivatization .

Matrix validation
Class-level inference
human plasma
bovine tissue
milk
dog serum
oil painting
Supports multi-matrix method consolidation
≥5 distinct matrix categories; BrDMC limited to high-concentration samples without extra clean-up
Matrix compatibility Method validation Multi-residue analysis

Br-Mmc Application Scenarios


5-Fluorouracil Drug Monitoring

Clinical pharmacology units requiring rapid turnaround for 5-FU plasma quantification should prioritize Br-Mmc over ADAM or BrDMC. The reagent's 5-minute room-temperature derivatization eliminates the need for heated reactors, enabling batch processing of >100 samples per day. With a validated LLOQ of 1.0 ng/mL in 500 μL plasma , the method meets clinical sensitivity requirements while keeping per-sample reagent costs below $0.05.

Trace Carboxylic Acid Analysis for Heritage and Forensics

Conservation scientists and forensic analysts working with microsamples (sub-milligram paint fragments, single fibers, or trace biological residues) benefit from Br-Mmc's 60 fmol detection limit for fatty acids . This sensitivity surpasses underivatized GC-MS approaches by approximately two orders of magnitude, enabling identification of lipid binders in samples where destructive sampling must be minimized.

Antibiotic Residue Screening in Food Safety

Food testing laboratories monitoring penicillin residues in edible animal tissues can deploy Br-Mmc as a unified derivatization platform. With validated detection limits of 2–5 ng/g for benzylpenicillin and other penicillins in bovine muscle and kidney , and demonstrated applicability to milk at 10 μg/kg spike levels , Br-Mmc supports regulatory compliance testing across multiple matrices without requiring separate derivatization reagents for each analyte class.

Cost-Effective Fluorescent Labeling for Academic Labs

Laboratories with limited procurement budgets or infrequent analytical campaigns should select Br-Mmc over ADAM based on its 350-fold lower cost per gram and stability at standard refrigerator temperature (2–8°C) versus ADAM's −20°C storage requirement and instability . Br-Mmc stock solutions in chloroform remain usable over extended periods, minimizing waste from reagent degradation between projects.

Application
Selection Property
Validation Focus
5-FU plasma analytical method development
Rapid room-temperature derivatization
Reported LLOQ and linearity verification
Trace fatty acid analysis in cultural heritage
High-sensitivity fluorescent detection
Reported detection limit and matrix recovery
Antibiotic residue testing in food matrices
Multi-penicillin derivatization capability
Cross-matrix recovery at reported LOD levels
Budget-constrained academic fluorescence labeling
Low unit cost and standard refrigerator stability
Stock solution reusability and cost-per-assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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